3,3-Dimethylpentane

描述

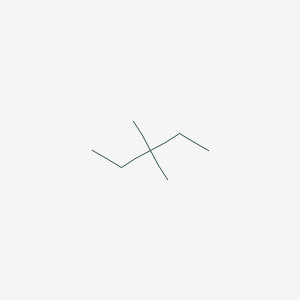

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-5-7(3,4)6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXMKKGTQYQZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049319 | |

| Record name | 3,3-Dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

82.7 [mmHg] | |

| Record name | 3,3-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

562-49-2 | |

| Record name | 3,3-Dimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane,3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTANE,3,3-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RH0VBD2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3-Dimethylpentane chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 3,3-Dimethylpentane

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for property determination, and includes visualizations to illustrate important concepts.

Introduction

This compound is a branched-chain alkane and an isomer of heptane (B126788).[1] Its unique structure, featuring a quaternary carbon, influences its physical properties and reactivity. It is a colorless, mobile liquid with an odor similar to gasoline.[2][3] This compound serves as a component in gasoline and is utilized in organic synthesis and as a pharmaceutical intermediate.[2][3] Notably, it has been used in the development and evaluation of the epiocular-eye irritation test, an alternative to animal testing.[4]

Chemical Properties

This compound has the chemical formula C₇H₁₆.[1] As a saturated hydrocarbon, it is relatively unreactive under normal conditions.[4] However, it can undergo isomerization, converting to other heptane isomers, through mechanisms like a methyl shift on oxygen-exposed tungsten carbides.[2] Complete combustion of this compound in the presence of oxygen yields carbon dioxide and water.[2][3] Due to the absence of a hydrolyzable functional group, it does not undergo hydrolysis.[2][3]

Table 1: General Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆[5] |

| Molecular Weight | 100.20 g/mol [5][6] |

| IUPAC Name | This compound[1] |

| CAS Number | 562-49-2[1] |

| SMILES | CCC(C)(C)CC[1] |

| InChI Key | AEXMKKGTQYQZCS-UHFFFAOYSA-N |

Physical Properties

The physical characteristics of this compound were first measured in 1929 by Graham Edgar and George Calingaert.[1]

Table 2: Key Physical Properties of this compound

| Property | Value | Conditions |

| Melting Point | -135 °C (-211 °F)[3] | - |

| Boiling Point | 86.0 °C (186.8 °F)[1][3] | at 1 atm |

| Density | 0.693 g/mL[3] | at 25 °C |

| Refractive Index | 1.392[3] | at 20 °C |

| Vapor Pressure | 82.7 mmHg[4][6] | at 25 °C |

| Surface Tension | 19.63 dynes/cm[1] | at 20 °C |

| Viscosity | 0.00454 P[1] | at 20 °C |

| Solubility in Water | 5.92 mg/kg[2][3] | at 25 °C |

| Solubility in Solvents | Soluble in acetone, alcohol, ether, and chloroform.[2][3] | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Shows 3 distinct groups of proton resonances.[7] The chemical shifts are observed for the different proton environments in the molecule.[8] |

| Infrared (IR) | The spectrum is unique and can be used for fingerprint identification.[9] Prominent peaks include C-H stretching vibrations (2940-2880 cm⁻¹) and C-H deformation vibrations (1480-1365 cm⁻¹).[9] |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes.[10][11]

Methodology:

-

A small amount of the this compound sample (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[10]

-

A capillary tube, sealed at one end, is inverted and placed into the sample.[11]

-

The sample tube is attached to a thermometer.[10]

-

The assembly is heated in a Thiele tube or an oil bath.[10]

-

As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

-

The heat source is then removed, and the sample is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[11]

-

The atmospheric pressure should be recorded as it influences the boiling point.[12]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Methodology:

-

An empty, dry graduated cylinder is weighed using an electronic balance.[13]

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]

-

The graduated cylinder containing the liquid is reweighed.[13]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[13]

-

The density is calculated using the formula: Density = Mass / Volume.

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[13] The temperature at which the measurement is taken should also be recorded.[13]

Safety and Hazards

This compound is a flammable liquid and poses several health hazards.

Table 4: Safety and Hazard Information for this compound

| Hazard | Description |

| Flammability | Highly flammable liquid and vapor.[4][6] Flash Point: -7 °C (19.4 °F) - closed cup.[5] |

| Health Hazards | May be fatal if swallowed and enters airways (aspiration hazard).[4][6] Causes skin irritation.[4][6] May cause drowsiness or dizziness.[4][14] Causes eye irritation.[14] |

| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[4] |

| Handling | Use with adequate ventilation and in a well-ventilated area.[14][15] Keep away from heat, sparks, and open flames.[14][15] Ground and bond containers when transferring material.[14][15] Wear protective gloves, clothing, and eye protection.[5][15] |

| First Aid | Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[14] Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14] Ingestion: Do not induce vomiting. Seek immediate medical attention.[14] Inhalation: Move to fresh air. If not breathing, give artificial respiration.[14] |

Visualizations

Caption: Logical relationship between molecular structure and physical properties.

Caption: Experimental workflow for boiling point determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 562-49-2 [chemicalbook.com]

- 3. This compound CAS#: 562-49-2 [m.chemicalbook.com]

- 4. Buy this compound | 562-49-2 [smolecule.com]

- 5. This compound 99 562-49-2 [sigmaaldrich.com]

- 6. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound(562-49-2) 1H NMR spectrum [chemicalbook.com]

- 9. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,3-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylpentane (CAS No: 562-49-2), a branched-chain alkane. The document details its chemical structure, physicochemical properties, synthesis protocols, and spectral characterization. All quantitative data is systematically tabulated for ease of reference. Furthermore, this guide presents detailed experimental methodologies for its synthesis and analysis, along with graphical representations of its structure and synthetic workflow, to support advanced research and development applications.

Chemical Identity and Structure

This compound is a structural isomer of heptane.[1] Its IUPAC name is derived from a five-carbon (pentane) parent chain with two methyl groups attached to the third carbon atom. This substitution pattern results in a quaternary carbon, a key feature of its molecular architecture.

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₁₆[2]

-

Molecular Weight: 100.20 g/mol [2]

-

CAS Registry Number: 562-49-2[2]

-

Synonyms: Pentane, 3,3-dimethyl-[2]

Structural Representations

The structure of this compound can be represented in several ways:

-

Condensed Structural Formula: CH₃CH₂C(CH₃)₂CH₂CH₃

-

Skeletal Structure: A five-carbon chain with two methyl groups branching from the third carbon.

-

Canonical SMILES: CCC(C)(C)CC[2]

-

InChI Key: AEXMKKGTQYQZCS-UHFFFAOYSA-N[2]

Figure 1: Skeletal structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound have been well-characterized. A summary of key quantitative data is provided in Table 1. It is a colorless, mobile liquid with an odor similar to gasoline.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 100.20 g/mol | [2] |

| Boiling Point | 86.0 °C | [1] |

| Melting Point | -134.9 °C | [1] |

| Density | 0.6934 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.39092 at 20 °C | [1] |

| Vapor Pressure | 82.7 mmHg | [1] |

| Flash Point | -7 °C (closed cup) | |

| Solubility | Soluble in acetone, chloroform (B151607), alcohol, and ether. |

Synthesis of this compound

Experimental Protocol: Grignard Reagent Coupling

A one-step reaction for preparing branched-chain paraffins like this compound involves the condensation of tertiary alkyl halides with Grignard reagents. The following protocol is based on the method described by Soroos and Willis, who successfully synthesized this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide (for Grignard reagent preparation)

-

tert-Amyl chloride (2-chloro-2-methylbutane)

-

Nitrogen gas supply

-

Apparatus for Grignard reaction (three-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer)

-

Ice-water bath

-

Hydrolysis and extraction apparatus (separatory funnel)

-

Drying agent (e.g., anhydrous sodium carbonate)

-

Distillation apparatus

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-neck flask equipped with a stirrer, reflux condenser (with a drying tube), and a dropping funnel, place magnesium turnings.

-

The system is flushed with dry nitrogen.

-

A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

The prepared Grignard reagent is cooled in an ice-water bath.

-

A solution of tert-amyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard solution.

-

The reaction is exothermic and should be controlled by the rate of addition and external cooling to maintain a temperature of 25-30°C.

-

After the addition is complete, the reaction mixture is allowed to stand and stir at room temperature for several hours to ensure completion.

-

-

Work-up and Purification:

-

The reaction mixture is carefully hydrolyzed by the slow addition of water, followed by dilute acid (e.g., H₂SO₄ or HCl) to dissolve the magnesium salts.

-

The ether layer containing the product is separated using a separatory funnel. The aqueous layer is extracted with additional portions of diethyl ether.

-

The combined ether extracts are washed with water and dried over an anhydrous drying agent like sodium carbonate.

-

The ether is removed by distillation.

-

The crude this compound is then purified by fractional distillation to yield the final product.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: The ¹H NMR spectrum is relatively simple due to the molecule's symmetry. It shows three distinct signals corresponding to the three non-equivalent proton environments.

-

A triplet corresponding to the six protons of the two terminal methyl groups (CH₃-CH₂-).

-

A quartet corresponding to the four protons of the two methylene (B1212753) groups (-CH₂-C).

-

A singlet corresponding to the six protons of the two methyl groups attached to the quaternary carbon (C-(CH₃)₂).

-

-

¹³C NMR Analysis: The ¹³C NMR spectrum displays four signals, confirming the presence of four unique carbon environments due to molecular symmetry.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: As a liquid, the IR spectrum of this compound is typically obtained "neat" (undiluted). A drop of the liquid is placed between two salt (NaCl or KBr) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum. A background scan of the clean salt plates is performed first.

-

Spectral Interpretation: The spectrum is characteristic of a saturated alkane.

-

C-H stretching vibrations: Strong absorptions are observed in the 2850–2960 cm⁻¹ region.

-

C-H bending vibrations: Absorptions for CH₂ and CH₃ groups appear in the 1365-1480 cm⁻¹ range.

-

The absence of significant peaks in other regions (e.g., C=O, O-H, C=C) confirms the alkane structure and purity.

-

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: this compound, being volatile, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The sample is injected into a GC, which separates it from any impurities.

-

Ionization: Electron Impact (EI) at 70 eV is the standard ionization method.

-

Analysis: The mass analyzer separates the resulting fragments based on their mass-to-charge (m/z) ratio.

-

Spectral Interpretation:

-

The molecular ion peak (M⁺) is observed at m/z = 100, corresponding to the molecular weight of C₇H₁₆. This peak may be of low intensity due to the facile fragmentation of branched alkanes.

-

Prominent fragment ions result from the cleavage of C-C bonds, particularly around the stable tertiary carbocation that can be formed. Common fragments include the loss of methyl (m/z = 85) and ethyl (m/z = 71) groups.

-

Applications and Significance

This compound serves several roles in scientific and industrial contexts:

-

Organic Synthesis: It can be used as a starting material or intermediate in various organic reactions.

-

Fuel Component: As an isomer of heptane, it is a component of gasoline and is relevant in fuel research.

-

Pharmaceutical Research: It has been used as a non-polar solvent and in the development and evaluation of the epiocular-eye irritation test, which is relevant for assessing the safety of drug formulations.

Safety and Handling

This compound is a highly flammable liquid and vapor. It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the compound must be handled in a well-ventilated fume hood away from ignition sources.

References

- 1. This compound | C7H16 | CID 11229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

3,3-Dimethylpentane CAS number and molecular formula

An In-Depth Technical Guide to 3,3-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane and an isomer of heptane (B126788). As a saturated hydrocarbon, it is a colorless, flammable liquid with a gasoline-like odor. While not as commonly utilized as other heptane isomers in fuel applications, its unique structural properties make it a subject of interest in specific chemical synthesis and toxicological studies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and notable applications in experimental research.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is crucial for its handling, application in experimental setups, and for the interpretation of results.

| Property | Value |

| CAS Number | 562-49-2[1][2][3][4] |

| Molecular Formula | C₇H₁₆[2][3] |

| Molecular Weight | 100.20 g/mol [3][4] |

| Boiling Point | 86.0 °C[1][4] |

| Melting Point | -134.9 °C[1][4] |

| Density | 0.693 g/mL at 25 °C[1][4] |

| Refractive Index | 1.392 at 20 °C[4] |

| Vapor Pressure | 82.7 mmHg[3] |

| Solubility | Soluble in acetone, chloroform, alcohol, and ether.[2][5] Insoluble in water.[2][5] |

| Flash Point | -7 °C (closed cup)[4] |

| GHS Hazard Statements | H225, H304, H315, H336, H410[3][4] |

Synthesis of this compound

One documented method for the preparation of this compound involves a multi-step synthesis starting from tert-amyl chloride.[1] This process includes the formation of an alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the final alkane product.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3,3-Dimethylpentane

This guide provides a comprehensive overview of the spectroscopic data for 3,3-dimethylpentane, targeting researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in structured tables. Furthermore, this document outlines the experimental protocols for each technique and uses a visual diagram to illustrate the relationship between the spectroscopic methods and the structural information they provide.

Molecular Structure

This compound is a branched-chain alkane with the molecular formula C₇H₁₆. Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups and two ethyl groups. This symmetry significantly influences its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are relatively simple due to the molecule's symmetry.

2.1. ¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, the 16 hydrogen atoms are located in three distinct chemical environments, leading to three signals.[1] The expected integration ratio of these signals is 3:3:2.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ (from ethyl groups) | ~0.79 | Triplet (t) | 6H |

| -CH₂- (from ethyl groups) | ~1.20 | Quartet (q) | 4H |

| -CH₃ (gem-dimethyl) | ~0.79 | Singlet (s) | 6H |

Note: The signals for the methyl protons of the ethyl groups and the gem-dimethyl groups are very close and may overlap or require a high-resolution spectrometer to be fully resolved.[1]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| -CH₃ (from ethyl groups) | ~8.4 |

| -CH₃ (gem-dimethyl) | ~26.2 |

| -CH₂- (from ethyl groups) | ~33.8 |

| Quaternary Carbon (-C-) | ~33.8 |

Note: The chemical shifts for the methylene (B1212753) carbons and the quaternary carbon can be very close.[2]

2.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a liquid alkane like this compound is as follows:

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][2][3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1][4] Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm.[1][2]

-

Sample Loading : Transfer the solution into a clean, dry 5 mm NMR tube.[3] Wipe the outside of the tube to remove any contaminants.[3]

-

Instrument Setup : Place the NMR tube into the spectrometer's probe. The instrument then performs a series of automated steps:

-

Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium (B1214612) signal of the solvent.[3]

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming to achieve high-resolution spectra with sharp peaks.[3]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[3]

-

-

Data Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[4] The number of scans can be adjusted to improve the signal-to-noise ratio.[4]

-

Data Processing : The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As an alkane, the IR spectrum of this compound is characterized by C-H and C-C bond vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2940 - 2880 | C-H Stretching | CH₂, CH₃ | Strong |

| 1480 - 1365 | C-H Bending (Deformation) | CH₂, CH₃ | Strong |

| 1175 - 1140 | C-C Skeletal Vibration | C-(CH₃)₂ | Strong |

| 840 - 790 | C-C Skeletal Vibration | C-(CH₃)₂ | Strong |

The region below ~1500 cm⁻¹ is known as the fingerprint region and is unique for each molecule, making it useful for identification.[5]

3.1. Experimental Protocol for IR Spectroscopy

For a non-volatile liquid like this compound, the following "neat" sample preparation method is common:

-

Prepare Salt Plates : Obtain two clean, dry salt plates (typically made of NaCl or KBr).[6][7] These materials are transparent to infrared radiation.

-

Apply Sample : Place one to two drops of liquid this compound onto the surface of one salt plate.[6][8]

-

Form a Thin Film : Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[6][9]

-

Acquire Spectrum : Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[6] A background spectrum of the empty instrument is typically run first and automatically subtracted from the sample spectrum.

-

Clean-up : After analysis, clean the salt plates thoroughly with a dry organic solvent like acetone (B3395972) and return them to a desiccator to protect them from moisture.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 100, corresponding to its molecular weight.[10] However, this peak is often very small, indicating that the molecular ion is unstable and readily undergoes fragmentation.[10] The fragmentation of alkanes primarily occurs through the cleavage of C-C bonds.[10]

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Formula | Description | Relative Abundance |

| 100 | [C₇H₁₆]⁺ | Molecular Ion (M⁺) | Very Low |

| 71 | [C₅H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) | High |

| 57 | [C₄H₉]⁺ | Loss of a propyl radical (•C₃H₇) | High |

| 43 | [C₃H₇]⁺ | Loss of a butyl radical (•C₄H₉) | Base Peak (100%) |

| 29 | [C₂H₅]⁺ | Ethyl cation | High |

The base peak at m/z 43 is the most abundant fragment and is characteristic of the stable secondary propyl cation.[10]

4.1. Experimental Protocol for Mass Spectrometry

A typical procedure for analyzing a volatile liquid like this compound using electron ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is as follows:

-

Sample Introduction : A small amount of the liquid sample is injected into a gas chromatograph. The GC separates the components of the sample, and the pure this compound is then introduced into the mass spectrometer's ion source.[11] The entire system is under a high vacuum.[11]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This process, known as electron impact (EI) ionization, knocks an electron off the molecule to form a positively charged molecular ion ([M]⁺).[11]

-

Fragmentation : The excess energy from ionization causes the unstable molecular ion to break apart into smaller, charged fragments and neutral radicals.

-

Acceleration : The positively charged ions (both the molecular ion and fragments) are accelerated out of the ion source by an electric field.[11]

-

Mass Analysis : The accelerated ions travel through a magnetic field, which deflects their path.[11] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[11]

-

Detection : An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the different spectroscopic techniques work together to confirm the structure of this compound.

Caption: Workflow of spectroscopic data integration.

References

- 1. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. inchemistry.acs.org [inchemistry.acs.org]

- 5. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. homework.study.com [homework.study.com]

- 8. webassign.net [webassign.net]

- 9. edu.rsc.org [edu.rsc.org]

- 10. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Health and safety information for 3,3-Dimethylpentane

An In-depth Technical Guide to the Health and Safety of 3,3-Dimethylpentane

This technical guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and drug development professionals. It covers toxicological, flammability, and handling data, along with detailed experimental protocols for key safety assessments.

Chemical and Physical Properties

This compound is a branched-chain alkane and an isomer of heptane.[1] It is a clear, colorless liquid with a gasoline-like odor.[2]

| Property | Value | Reference |

| Molecular Formula | C7H16 | [1] |

| Molecular Weight | 100.20 g/mol | |

| CAS Number | 562-49-2 | [1] |

| Boiling Point | 86.0 °C | [1] |

| Melting Point | -134.9 °C | [1] |

| Density | 0.6934 g/mL at 20 °C | [1] |

| Vapor Pressure | 82.7 mmHg at 25 °C | [3] |

| Flash Point | -6 °C (21.2 °F) to -12 °C | [4] |

| Explosion Limits | Lower: 1.00 vol %, Upper: 7.00 vol % | [4] |

| Refractive Index | 1.39092 at 20 °C | [1] |

| Solubility | Soluble in acetone, alcohol, chloroform, and ether. Insoluble in water.[5][6] |

Flammability and Fire Safety

This compound is a highly flammable liquid and vapor.[4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]

Fire Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[4] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[4]

-

Special Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[4] Containers may explode in the heat of a fire.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Toxicology and Health Effects

The primary health hazards associated with this compound are related to its potential for aspiration, central nervous system depression, and irritation.[4]

Summary of Toxicological Effects

| Endpoint | Effect | Reference |

| Acute Oral Toxicity | Aspiration hazard. May be fatal if swallowed and enters airways.[7] Considered to have low acute toxicity otherwise.[7] | |

| Acute Dermal Toxicity | Causes skin irritation.[4] | |

| Acute Inhalation Toxicity | Causes respiratory tract irritation. Vapors may cause drowsiness and dizziness.[4] | |

| Eye Irritation | Causes eye irritation.[4] | |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[4] No indication of carcinogenicity to humans.[3] | |

| Target Organs | Central nervous system, lungs, eyes, skin.[4] |

Routes of Exposure and Symptoms

-

Inhalation: Causes respiratory tract irritation, drowsiness, and dizziness.[4] High concentrations can lead to central nervous system depression.[7]

-

Skin Contact: Causes skin irritation.[4]

-

Eye Contact: Causes eye irritation.[4]

-

Ingestion: Aspiration is a major hazard. If the liquid is aspirated into the lungs, it can cause chemical pneumonitis, which may be fatal.[4] Ingestion may also lead to central nervous system depression with symptoms such as excitement, headache, dizziness, drowsiness, and nausea, potentially progressing to collapse, unconsciousness, and coma.[4]

Toxicological Mechanisms

The toxicity of short-chain alkanes like this compound is primarily due to their physical properties.

-

Aspiration Toxicity: Due to its low viscosity and surface tension, if ingested, this compound can easily enter the lungs, where it disrupts the surfactant layer, leading to inflammation, edema, and impaired gas exchange (chemical pneumonitis).[8][9]

Caption: Logical relationship of aspiration toxicity for low-viscosity hydrocarbons.

-

Neurotoxicity: Being lipophilic, alkanes can readily cross the blood-brain barrier and dissolve in the lipid membranes of nerve cells.[10] This disrupts the normal function of ion channels and receptors, leading to central nervous system depression.[8] The exact mechanism is not fully understood but is thought to be similar to that of general anesthetics.[8]

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the following OECD guidelines represent the standard methodologies for assessing the health and safety of chemicals.

Acute Toxicity Testing

Caption: General experimental workflows for acute toxicity testing.

-

Acute Oral Toxicity (OECD Guidelines 420, 423, 425): These methods are used to determine the adverse effects occurring after a single oral dose of a substance.[1][11] Typically, rodents are fasted before being administered the test substance by gavage.[12] Animals are then observed for up to 14 days for signs of toxicity and mortality.[12] A gross necropsy is performed on all animals at the end of the study.[12] The specific guideline used (420: Fixed Dose Procedure, 423: Acute Toxic Class Method, or 425: Up-and-Down Procedure) determines the dosing strategy.[1]

-

Acute Dermal Toxicity (OECD Guideline 402): This test assesses the potential hazards from short-term dermal exposure.[2] The fur on the dorsal area of the test animals (usually rats) is removed, and the test substance is applied to the skin for a 24-hour period, held in place with a porous dressing.[13] The animals are observed for at least 14 days for skin reactions and systemic signs of toxicity.[13]

-

Acute Inhalation Toxicity (OECD Guidelines 403, 436): These guidelines evaluate health hazards from short-term inhalation exposure to a substance as a gas, vapor, or aerosol.[4][14] Animals, preferably rats, are exposed for a defined period (typically 4 hours) in an inhalation chamber, either through nose-only or whole-body exposure.[15] They are then observed for at least 14 days.[14]

Irritation and Corrosivity Testing

Caption: Experimental workflows for in vitro irritation testing.

-

Skin Irritation (OECD Guideline 439): This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[16] The test chemical is applied topically to the tissue surface.[17] After a defined exposure and post-incubation period, cell viability is measured, typically using the MTT assay, to determine if the substance is an irritant.[18]

-

Eye Irritation (OECD Guideline 492): This in vitro test utilizes a reconstructed human cornea-like epithelium (RhCE) model.[19] The test chemical is applied to the epithelial surface for a specified time, followed by rinsing and incubation.[20] The endpoint is the measurement of cell viability, which is used to classify the eye irritation potential of the substance.[20]

Handling, Storage, and First Aid

Safe Handling and Storage

-

Handling: Wash thoroughly after handling.[4] Use with adequate, explosion-proof ventilation.[4] Ground and bond containers when transferring material to prevent static discharges.[4] Use spark-proof tools and explosion-proof equipment.[4] Avoid contact with eyes, skin, and clothing, and avoid breathing vapor or mist.[4]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Keep away from heat, sparks, and open flames.[4] Store in a designated flammables area.[4]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Caption: Hierarchy of controls for safe handling of this compound.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][11]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

-

Ingestion: Do NOT induce vomiting due to the high risk of aspiration. Get medical aid immediately. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[4]

Accidental Release Measures

-

Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4]

-

Precautions: Remove all sources of ignition.[4] Use a spark-proof tool.[4] Ensure adequate ventilation.[4] A vapor-suppressing foam may be used to reduce vapors.[4]

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[7][6] Avoid release to the environment.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. nucro-technics.com [nucro-technics.com]

- 3. Guidance Document on Acute Oral Toxicity Testing | OECD [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. youtube.com [youtube.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. Hydrocarbon Toxicity(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. Biologic Basis of Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. umwelt-online.de [umwelt-online.de]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. scribd.com [scribd.com]

- 14. oecd.org [oecd.org]

- 15. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 18. sterlab-store.com [sterlab-store.com]

- 19. iivs.org [iivs.org]

- 20. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3,3-Dimethylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethylpentane in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of non-polar compounds in relevant solvent systems. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a theoretical framework for understanding the underlying principles of alkane solubility.

Introduction to this compound and its Solubility

This compound (C7H16) is a branched-chain alkane and an isomer of heptane (B126788).[1] As a non-polar hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for non-polar and weakly polar organic solvents.[2][3] Understanding the solubility of this compound is crucial in various applications, including its use as a non-polar solvent, in organic synthesis, and as a component in fuel mixtures. In the pharmaceutical industry, knowledge of the solubility of alkane-like moieties is essential for predicting the behavior of drug candidates with significant non-polar regions.

Qualitative assessments have shown that this compound is soluble in common organic solvents such as acetone, alcohol, benzene, chloroform, and ether.[4][5] However, for scientific and industrial applications, quantitative data is imperative for process design, optimization, and modeling.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can infer its solubility characteristics from data on n-heptane and other heptane isomers. Generally, alkanes are completely miscible with other non-polar solvents like other alkanes and aromatic hydrocarbons. Their solubility in polar solvents is limited and decreases with increasing solvent polarity.

The following tables provide a comparative overview of the solubility of C7 alkanes in various organic solvents. This data can be used to estimate the solubility of this compound, which is expected to be similar to that of other heptane isomers, with minor variations due to its specific molecular structure.

Table 1: Solubility of n-Heptane in Selected Organic Solvents at 298.15 K (25 °C)

| Organic Solvent | Solvent Class | Mole Fraction Solubility of n-Heptane (x₂) |

| Benzene | Aromatic | Miscible |

| Toluene | Aromatic | Miscible |

| Cyclohexane | Alicyclic Alkane | Miscible |

| Carbon Tetrachloride | Halogenated Alkane | Miscible |

| Ethanol | Alcohol | High |

| 1-Propanol | Alcohol | High |

| Acetone | Ketone | High |

| Ethyl Acetate | Ester | High |

Note: "Miscible" indicates that the components are soluble in all proportions. "High" indicates significant solubility, though precise mole fraction data for complete miscibility at all proportions may not be available.

Table 2: Comparative Solubility of Heptane Isomers in a Polar Solvent (Example)

Due to the scarcity of comprehensive public data, this table illustrates the expected trend. The solubility of branched alkanes in polar solvents is generally slightly higher than their linear counterparts of the same carbon number.

| Heptane Isomer | Molecular Structure | Expected Solubility Trend in Polar Solvents |

| n-Heptane | Linear | Lowest |

| 2-Methylhexane | Branched | Higher than n-heptane |

| 3-Methylhexane | Branched | Higher than n-heptane |

| 2,2-Dimethylpentane | Branched | Higher than n-heptane |

| 2,3-Dimethylpentane | Branched | Higher than n-heptane |

| 2,4-Dimethylpentane | Branched | Higher than n-heptane |

| This compound | Branched | Higher than n-heptane |

| 3-Ethylpentane | Branched | Higher than n-heptane |

| 2,2,3-Trimethylbutane | Highly Branched | Highest |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial processes. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a liquid analyte like this compound in an organic solvent.

Shake-Flask Method for Liquid-Liquid Equilibrium

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a substance in a solvent.[6][7][8]

Methodology:

-

Preparation of Solvent Mixtures: A series of vials are prepared with a known volume or weight of the organic solvent.

-

Addition of Solute: An excess amount of this compound is added to each vial. The term "excess" means that there will be a visible separate phase of the solute after equilibrium is reached.

-

Equilibration: The vials are sealed to prevent evaporation and placed in a constant-temperature shaker bath. The temperature should be controlled to the desired experimental value (e.g., 298.15 K). The mixtures are agitated for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the two liquid phases.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand in the constant-temperature bath for a sufficient time (e.g., 12-24 hours) to allow for complete separation of the two liquid phases.

-

Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe. Care must be taken not to disturb the interface or withdraw any of the solute-rich phase. It is often advisable to filter the sample through a syringe filter compatible with the solvent to remove any micro-droplets of the solute phase.

-

Quantitative Analysis: The concentration of this compound in the solvent phase is determined using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Data Analysis: The solubility is expressed in appropriate units, such as mole fraction, mass fraction, or molarity. The experiment should be repeated at least three times to ensure reproducibility, and the results are reported as the average with the standard deviation.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

GC-FID is a highly sensitive and accurate method for quantifying the concentration of volatile organic compounds like alkanes.[9][10]

Protocol:

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating alkanes.

-

Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

-

Temperatures: The injector, detector, and oven temperatures are optimized for the specific analysis. A typical starting point would be an injector temperature of 250 °C, a detector temperature of 300 °C, and an oven temperature program that starts below the boiling point of the most volatile component and ramps up.

-

-

Calibration:

-

A series of calibration standards are prepared by accurately weighing and dissolving known amounts of this compound in the organic solvent of interest to create solutions of known concentrations.

-

Aliquots of each standard are injected into the GC-FID system.

-

A calibration curve is constructed by plotting the peak area of this compound against its concentration. The curve should demonstrate a linear relationship in the concentration range of interest.

-

-

Sample Analysis:

-

An aliquot of the sample obtained from the shake-flask experiment is injected into the GC-FID under the same conditions as the calibration standards.

-

The peak area corresponding to this compound is recorded.

-

-

Concentration Determination:

-

The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

-

Theoretical Framework of Alkane Solubility

The solubility of a non-polar solute like this compound in an organic solvent is governed by the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix) determines the spontaneity of the dissolution process and is given by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where:

-

ΔH_mix is the enthalpy of mixing.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing.

For a solution to form spontaneously, ΔG_mix must be negative.

-

Entropy of Mixing (ΔS_mix): The entropy of mixing is generally positive for the dissolution of two liquids, as the mixture is more disordered than the pure components. This term favors dissolution.

-

Enthalpy of Mixing (ΔH_mix): The enthalpy of mixing is a measure of the change in intermolecular forces when the solute and solvent are mixed.

-

Non-polar Solute in Non-polar Solvent: When this compound is mixed with a non-polar solvent (e.g., hexane, toluene), the van der Waals forces between the solute-solute and solvent-solvent molecules are similar in strength to the van der Waals forces between the solute-solvent molecules. As a result, ΔH_mix is close to zero (ideal solution behavior), and the positive ΔS_mix drives the mixing process, leading to high solubility or miscibility.[2][11]

-

Non-polar Solute in Polar Solvent: When this compound is mixed with a polar solvent (e.g., ethanol, acetone), the strong dipole-dipole or hydrogen bonding interactions between the polar solvent molecules must be overcome to create a cavity for the non-polar solute molecule. The new interactions between the non-polar solute and the polar solvent are typically weaker van der Waals forces. This results in a positive ΔH_mix (endothermic process). If the positive ΔH_mix is larger than the TΔS_mix term, ΔG_mix will be positive, and the solubility will be low.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent using the shake-flask method coupled with GC-FID analysis.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data for this compound is limited, a strong understanding of its behavior can be derived from the principles of "like dissolves like" and by comparing it to its isomers and other C7 alkanes. The provided experimental protocols for the shake-flask method and GC-FID analysis offer a robust framework for obtaining precise and accurate solubility data. The theoretical background on the thermodynamics of mixing further elucidates the factors governing the solubility of non-polar compounds in various solvent systems. This guide serves as a foundational resource for scientists and researchers working with this compound and similar non-polar molecules in a variety of scientific and industrial contexts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound CAS#: 562-49-2 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. luciditysystems.com [luciditysystems.com]

- 10. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3,3-dimethylpentane, a saturated hydrocarbon and an isomer of heptane. This document details the experimentally determined physical constants, the methodologies for their measurement, and the underlying chemical principles that govern these properties.

Physicochemical Data of this compound

This compound is a colorless, mobile liquid with an odor resembling gasoline.[1] It is used in organic synthesis and as a component of gasoline.[1] The key physical properties are summarized in the table below.

| Property | Value | Units |

| Boiling Point | 86.0 | °C[1][2][3][4][5] |

| Melting Point | -134.9 to -135 | °C[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₁₆ | -[1][5][9] |

| Molecular Weight | 100.2 | g/mol [1][5][9] |

| Density | 0.6934 | g/mL at 25 °C[1][2][3] |

| Refractive Index | 1.39092 | at 20 °C[2] |

Experimental Protocols for Determination of Physical Constants

The determination of accurate boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[10][11]

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13] A common laboratory method for determining the boiling point of an organic liquid is the capillary method using a Thiele tube or an aluminum block.[14]

Experimental Workflow:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.[12][14]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[14][15]

-

Heating: The apparatus, containing the sample and a thermometer, is heated slowly and uniformly.[10][14]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is recorded when this stream of bubbles is rapid and continuous.[14] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

2.2. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[10] For pure crystalline compounds, this transition occurs over a narrow temperature range.[10][11] Impurities tend to lower and broaden the melting range.[10][11]

Experimental Workflow:

-

Sample Preparation: A small amount of solid this compound (if frozen) is finely powdered and packed into a capillary tube.[10][16]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (like a Thiele tube with oil) or a melting point apparatus with a heated metal block.[10]

-

Heating: The sample is heated slowly and steadily.[10]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is the melting point.[10]

Caption: Workflow for Melting Point Determination.

Influence of Molecular Structure on Physical Properties

The boiling and melting points of alkanes are determined by the strength of the intermolecular van der Waals forces.[17][18] The structure of an alkane isomer significantly influences these forces.

3.1. Boiling Point

For isomers of alkanes, increased branching leads to a decrease in the boiling point.[17][19] This is because branching reduces the surface area of the molecule, weakening the van der Waals interactions between molecules.[17][19] Long, straight-chain alkanes can pack more closely together, resulting in stronger intermolecular forces and higher boiling points.[20][21]

3.2. Melting Point

The effect of branching on melting points is more complex. Generally, more symmetrical molecules have higher melting points because they can pack more efficiently into a crystal lattice.[19] While branching usually lowers the melting point due to decreased surface area, highly branched, symmetrical molecules can exhibit unusually high melting points.[19]

References

- 1. This compound CAS#: 562-49-2 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. This compound [stenutz.eu]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | CAS#:562-49-2 | Chemsrc [chemsrc.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. Pentane, 3,3-dimethyl- [webbook.nist.gov]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. athabascau.ca [athabascau.ca]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. byjus.com [byjus.com]

- 17. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 18. Supplemental Topics [www2.chemistry.msu.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

- 21. quora.com [quora.com]

A Technical Guide to the Physicochemical Properties of 3,3-Dimethylpentane: Density and Refractive Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the density and refractive index of 3,3-Dimethylpentane, a branched alkane of interest in various scientific and industrial applications. Understanding these fundamental physical properties is crucial for its use as a solvent, in chemical synthesis, and for the characterization of materials in the pharmaceutical and chemical industries. This document outlines the temperature-dependent values of these properties, details the experimental methodologies for their measurement, and provides visual representations of the underlying principles and workflows.

Core Physicochemical Properties of this compound

This compound (C₇H₁₆) is a structural isomer of heptane. Its branched structure influences its physical properties, distinguishing it from its linear counterpart.

Density

The density of a substance is defined as its mass per unit volume. For liquids, density is a critical parameter that varies with temperature. As the temperature of this compound increases, its density decreases due to the expansion of the liquid.

Data Presentation: Density of this compound

The following table summarizes the experimental data for the density of liquid this compound at various temperatures.

| Temperature (K) | Density (g/cm³) |

| 283.15 | 0.7059 |

| 293.15 | 0.6934[1] |

| 298.15 | 0.6892 |

| 303.15 | 0.6829 |

| 313.15 | 0.6725 |

| 323.15 | 0.6619 |

| 333.15 | 0.6511 |

| 343.15 | 0.6401 |

| 353.15 | 0.6288 |

| 363.15 | 0.6172 |

Note: Data sourced from the NIST/TRC Web Thermo Tables.[2] A rate of change of density with temperature (Δd/ΔT) of approximately -0.000848 g/cm³ per Kelvin at 20 °C has also been reported.[1]

Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used in the identification and purity assessment of substances. Similar to density, the refractive index of this compound is dependent on temperature, generally decreasing as the temperature rises.

Data Presentation: Refractive Index of this compound

| Temperature (°C) | Wavelength (nm) | Refractive Index |

| 20 | 589.3 (Na D-line) | 1.39114[1] |

The general trend for hydrocarbons is a decrease in refractive index with an increase in temperature. This is due to the decrease in density, which leads to a lower concentration of molecules for the light to interact with.

Experimental Protocols

Accurate measurement of density and refractive index is paramount for research and quality control. The following sections detail standard experimental protocols for determining these properties for a liquid sample like this compound.

Density Measurement using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Methodology:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Filling with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to emerge from the capillary.

-

Thermostatting: Place the filled pycnometer in a thermostat-controlled water bath set to the desired temperature (e.g., 20.0 °C). Allow sufficient time for the pycnometer and its contents to reach thermal equilibrium.

-

Final Volume Adjustment: After thermal equilibrium is reached, carefully remove any excess liquid from the top of the stopper capillary.

-

Mass of Filled Pycnometer: Dry the outside of the pycnometer thoroughly and weigh it. Record this mass as m₂.

-

Calculation: The density (ρ) of the sample at the measurement temperature is calculated using the following formula:

ρ = (m₂ - m₁) / V

where V is the calibrated volume of the pycnometer. To determine the pycnometer's volume, the same procedure is performed with a reference liquid of known density, such as deionized water.

Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is an optical instrument used to measure the refractive index of liquids.

Methodology:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).

-

Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the measuring prism.

-

Closing the Prism: Close the illuminating prism gently over the measuring prism to spread the liquid into a thin, uniform film.

-

Temperature Control: If the instrument is equipped with a water jacket, circulate water from a constant temperature bath to maintain the desired measurement temperature.

-

Adjusting the View: Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.

-

Bringing the Boundary into View: Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Eliminating Color Fringes: Adjust the chromatic dispersion compensator to remove any color from the boundary line between the light and dark fields, resulting in a sharp, black-and-white borderline.

-

Measurement: Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs in the eyepiece.

-

Reading the Value: Read the refractive index value from the instrument's scale.

Visualizations

The following diagrams illustrate the conceptual relationships and experimental workflows discussed in this guide.

Caption: Conceptual diagram of property changes with temperature.

Caption: Workflow for density measurement using a pycnometer.

Caption: Workflow for refractive index measurement.

References

The Enigmatic Presence of 3,3-Dimethylpentane in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) play a crucial role in the chemical ecology of organisms, mediating interactions, and signaling pathways. Among the vast array of VOCs, alkanes and their branched-chain isomers represent a significant class of metabolites. This technical guide delves into the natural occurrence of 3,3-dimethylpentane, a branched-chain alkane, in organisms. While the presence of this specific molecule has been noted in select species, a comprehensive understanding of its biosynthesis, quantitative distribution, and physiological role remains largely uncharted territory. This document aims to provide a thorough overview of the current knowledge on branched-chain alkane biosynthesis and the analytical methodologies required for their study, highlighting the significant knowledge gaps concerning this compound.

Natural Occurrence of this compound: A Scant Record

The documented natural occurrence of this compound is sparse. Publicly available chemical databases have indicated its presence in the Japanese red pine (Pinus densiflora) and the Siberian cypress (Microbiota decussata)[1]. However, a thorough review of the scientific literature did not yield primary research articles confirming these findings or providing quantitative data on the abundance of this compound in these species. Numerous studies on the volatile composition of Pinus densiflora have been conducted, identifying a wide range of terpenes and other VOCs, but this compound is not reported as a constituent in these analyses[2][3][4][5][6]. Similarly, analyses of the essential oil of Microbiota decussata have focused on its sesquiterpene content and have not identified this compound[7].

This lack of data underscores the elusive nature of this compound in the biosphere and highlights the need for more targeted analytical studies to confirm its presence and understand its distribution.

Biosynthesis of Branched-Chain Alkanes: A General Overview

While a specific biosynthetic pathway for this compound has not been elucidated, the general mechanism for the formation of branched-chain alkanes in organisms is understood to be linked to fatty acid synthesis (FAS). The biosynthesis of alkanes typically proceeds through the decarbonylation of fatty aldehydes, which are themselves derived from fatty acyl-ACPs (acyl carrier proteins)[8][9][10][11][12].

The introduction of branches in the alkane chain is thought to occur through the utilization of specific primers and extender units during the fatty acid elongation process. The formation of a quaternary carbon center, as seen in this compound, presents a particular biosynthetic challenge and may involve specialized enzymatic machinery that is not yet characterized.

Table 1: Proposed General Steps in Branched-Chain Alkane Biosynthesis

| Step | Description | Key Enzymes/Precursors |

| Initiation | The fatty acid synthesis is initiated with a branched-chain primer, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from branched-chain amino acid catabolism. | Branched-chain alpha-keto acid dehydrogenase complex |

| Elongation | The branched-chain primer is elongated by the fatty acid synthase (FAS) complex, incorporating two-carbon units from malonyl-CoA. The introduction of further branches may involve the use of methylmalonyl-CoA as an extender unit. | Fatty Acid Synthase (FAS) complex |

| Reduction | The resulting branched-chain fatty acyl-ACP is reduced to a fatty aldehyde. | Acyl-ACP reductase (AAR) |

| Decarbonylation | The fatty aldehyde undergoes decarbonylation to yield the final branched-chain alkane with one less carbon atom. | Aldehyde-deformylating oxygenase (ADO) |

Experimental Protocols for the Analysis of Volatile Alkanes

The detection and quantification of volatile alkanes like this compound from biological matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for extracting VOCs from the headspace of a sample.

-

Materials:

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

-

Heating block or water bath

-

Gas-tight vials with septa

-

Biological sample (e.g., plant leaves, microbial culture)

-

-

Protocol:

-

Place a known amount of the biological sample into a gas-tight vial. For plant tissues, gentle heating may be applied to enhance the release of volatiles.

-

Seal the vial with a septum cap.

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time to allow VOCs to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

-

Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

-

-

Protocol:

-

Injection: Thermally desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) in splitless mode.

-